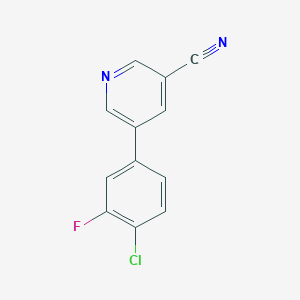
3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline: is an aromatic compound with the molecular formula C11H14F2N2O and a molecular weight of 228.23 g/mol . It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring and a 1,4-oxazepane ring attached to the 4 position of the aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoroaniline.
Formation of the Oxazepane Ring: The oxazepane ring is introduced through a nucleophilic substitution reaction, where the aniline nitrogen attacks an appropriate electrophile, such as an epoxide or a halide, to form the oxazepane ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, sulfuric acid.
Major Products Formed:
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals . Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors .
Medicine: It may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3,5-Difluoroaniline: Lacks the oxazepane ring, making it less versatile in certain synthetic applications.
4-(1,4-Oxazepan-4-yl)aniline: Does not have the fluorine atoms, which can affect its reactivity and biological activity.
3,5-Dichloro-4-(1,4-oxazepan-4-yl)aniline: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.
Uniqueness: 3,5-Difluoro-4-(1,4-oxazepan-4-yl)aniline is unique due to the presence of both fluorine atoms and the oxazepane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
918137-45-8 |
|---|---|
Molecular Formula |
C11H14F2N2O |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3,5-difluoro-4-(1,4-oxazepan-4-yl)aniline |
InChI |
InChI=1S/C11H14F2N2O/c12-9-6-8(14)7-10(13)11(9)15-2-1-4-16-5-3-15/h6-7H,1-5,14H2 |
InChI Key |
AONNILFRYFFWCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=C(C=C(C=C2F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine oxalate](/img/structure/B11878030.png)




![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11878056.png)


![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)
![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)

